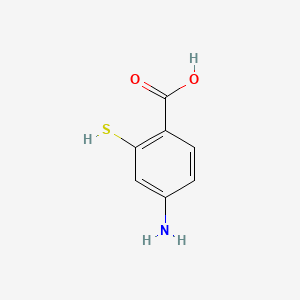

4-Amino-2-sulfanylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXSDPJOPCWEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274845 | |

| Record name | 4-amino-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78334-06-2 | |

| Record name | 4-amino-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Sulfanylbenzoic Acid

Direct Synthesis Strategies for 4-Amino-2-sulfanylbenzoic Acid

Direct synthesis strategies involve the introduction of one of the key functional groups onto a precursor that already contains the other core moieties of the target molecule. A primary example is the introduction of an amino group to a thiosalicylic acid derivative.

Introduction of an Amino Group to Thiosalicylic Acid Derivatives

This approach commences with thiosalicylic acid (2-mercaptobenzoic acid) and introduces an amino group at the 4-position through a two-step process of nitration followed by reduction.

The directing effects of the substituents on the aromatic ring are crucial in this synthesis. The sulfanyl (B85325) (-SH) group is an ortho-, para-director, while the carboxylic acid (-COOH) group is a meta-director. Consequently, electrophilic aromatic substitution, such as nitration, on thiosalicylic acid is predicted to occur at the position para to the sulfanyl group and meta to the carboxylic acid group, which is the C4 position.

A significant challenge in this process is the susceptibility of the sulfanyl group to oxidation by the strong oxidizing agents, such as nitric acid, used for nitration. To circumvent this, the sulfanyl group typically requires protection prior to the nitration step. This can be achieved by converting the thiol into a more stable thioether or disulfide. Following the successful nitration of the protected thiosalicylic acid to yield a 4-nitro derivative, the protecting group is removed, and the nitro group is subsequently reduced to the desired amino group. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.

General Synthetic Approaches Applicable to Substituted Aminobenzoic Acids

More general synthetic methodologies offer alternative routes to 4-Amino-2-sulfanylbenzoic acid, often starting from more readily available precursors. These methods include diazotization and thiolation, halogenation and nucleophilic sulfur introduction, and pathways originating from nitrotoluene derivatives.

Utilizing Diazotization and Thiolation Protocols

Diazotization reactions are a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate. This strategy can be effectively employed for the synthesis of 4-Amino-2-sulfanylbenzoic acid.

A plausible route involves the use of a precursor containing two amino groups, such as 2,4-diaminobenzoic acid. Through careful control of reaction conditions, it is possible to selectively diazotize the amino group at the 2-position. The resulting diazonium salt can then be treated with a sulfur-containing nucleophile, such as sodium sulfide (B99878), sodium hydrosulfide, or potassium ethyl xanthate followed by hydrolysis, to introduce the sulfanyl group at the 2-position. This method is analogous to the well-established synthesis of thiosalicylic acid from anthranilic acid. wikipedia.org

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Selective Diazotization | 2,4-Diaminobenzoic acid, NaNO₂, HCl | 4-Amino-2-diazoniumbenzoic acid chloride |

| 2 | Sulfanylation | Sodium sulfide (Na₂S) or Potassium ethyl xanthate | 4-Amino-2-sulfanylbenzoic acid |

Strategies Involving Halogenation and Nucleophilic Sulfur Introduction

This approach relies on the displacement of a halogen atom on the aromatic ring by a sulfur nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. For this reaction to be efficient, the aromatic ring must be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

A viable starting material for this synthesis is 2-chloro-4-nitrobenzoic acid. The nitro group at the 4-position activates the chlorine atom at the 2-position for nucleophilic attack. The synthesis would proceed in two main steps:

Nucleophilic Substitution: The 2-chloro-4-nitrobenzoic acid is reacted with a sulfur nucleophile, such as sodium sulfide or thiourea (B124793) followed by hydrolysis. This results in the displacement of the chloride ion and the introduction of a sulfanyl group, yielding 4-nitro-2-sulfanylbenzoic acid.

Reduction: The nitro group of the resulting intermediate is then reduced to an amino group using standard reduction methods, such as treatment with a metal (e.g., Fe, Sn) in acidic conditions, to afford the final product, 4-Amino-2-sulfanylbenzoic acid.

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

| 2-Chloro-4-nitrobenzoic acid | Sodium sulfide (Na₂S) | 4-Nitro-2-sulfanylbenzoic acid | Iron (Fe), HCl | 4-Amino-2-sulfanylbenzoic acid |

Autoxidation-Reduction Pathways from Nitrotoluene Precursors for Related Compounds

A multi-step synthesis beginning with a nitrotoluene precursor offers another route, primarily by first constructing a sulfonic acid analogue which is then converted to the target sulfanyl compound. This pathway is exemplified by the synthesis of the related compound, 4-amino-2-sulfobenzoic acid, from p-nitrotoluene-o-sulfonic acid. google.com

The general sequence for obtaining 4-Amino-2-sulfanylbenzoic acid via this pathway would involve:

Oxidation: The methyl group of a suitable nitrotoluene precursor, such as 4-nitrotoluene-2-sulfonic acid, is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or nitric acid under pressure. google.comgoogle.com This step yields 4-nitro-2-sulfobenzoic acid.

Reduction of the Nitro Group: The nitro group is then selectively reduced to an amino group, yielding 4-amino-2-sulfobenzoic acid.

Reduction of the Sulfonic Acid: The final and most challenging step is the reduction of the sulfonic acid group to a thiol. This transformation is not trivial but can be accomplished under specific conditions. One method involves converting the sulfonic acid to a sulfonyl chloride, which can then be reduced to the thiol using reagents like zinc and acid or through catalytic hydrogenation. taylorfrancis.com Another approach is the direct reduction of the sulfonic acid using a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com

| Precursor | Step 1: Oxidation | Step 2: Nitro Reduction | Step 3: Sulfonic Acid Reduction |

| 4-Nitrotoluene-2-sulfonic acid | Nitric acid, heat, pressure | Iron powder | 1. SOCl₂ 2. Zn, H⁺ |

Chemical Reactivity and Derivatization of 4 Amino 2 Sulfanylbenzoic Acid

Reactions Involving the Sulfanyl (B85325) Group

The sulfanyl group (-SH), also known as a thiol or mercapto group, is a potent nucleophile and is susceptible to oxidation. Its reactivity is a cornerstone of the derivatization potential of 4-Amino-2-sulfanylbenzoic acid.

Aryl thiols, such as the sulfanyl group in 4-Amino-2-sulfanylbenzoic acid, are readily oxidized under mild conditions. The most common oxidative transformation is the formation of a disulfide bridge, yielding a dimeric structure. This reaction can occur in the presence of various oxidizing agents, including air (autoxidation), hydrogen peroxide, or iodine. This dimerization is a reversible process; the resulting disulfide can be cleaved back to the corresponding thiols using reducing agents. This reactivity is analogous to that of thiosalicylic acid, which can form a disulfide as a significant side product during other reactions, such as amide couplings, particularly during aqueous workups.

The sulfur atom of the sulfanyl group is an excellent nucleophile, especially in its deprotonated thiolate form (-S⁻). This high nucleophilicity allows it to participate in a range of addition and substitution reactions. chemistrysteps.com

S-Alkylation: The thiolate anion readily reacts with alkyl halides in a classic SN2 reaction to form thioethers (sulfides). This alkylation is an efficient method for introducing various alkyl chains onto the sulfur atom. jmaterenvironsci.com Dehydrative S-alkylation using alcohols as the alkylating agent can also be achieved, often catalyzed by alkyl halides. rsc.org

Michael Addition: As a soft nucleophile, the sulfanyl group can undergo conjugate (or Michael) addition to α,β-unsaturated carbonyl compounds. acsgcipr.orgsci-hub.se This 1,4-addition reaction is a highly efficient, atom-economical way to form new carbon-sulfur bonds. acsgcipr.org The reaction can be catalyzed by either a base, which generates the more nucleophilic thiolate, or a nucleophilic catalyst like a phosphine. sci-hub.sersc.org

Nucleophilic Aromatic Substitution (SNAr): The thiolate anion can act as a nucleophile in SNAr reactions, displacing a leaving group (such as a halide) from an electron-deficient aromatic or heteroaromatic ring. acsgcipr.orgacs.org This reaction typically requires activation of the aryl halide with electron-withdrawing groups. acsgcipr.orgacs.org

Reactions Involving the Amino Group

The primary aromatic amino group (-NH₂) is a key site for derivatization, enabling the formation of amides and the generation of highly versatile diazonium salt intermediates.

The amino group of 4-Amino-2-sulfanylbenzoic acid can be readily acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This reaction is fundamental in peptide synthesis and for linking the molecule to other chemical scaffolds. The reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

Primary aromatic amines react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form diazonium salts. This process is known as diazotization. The resulting diazonium salt of 4-Amino-2-sulfanylbenzoic acid is a valuable synthetic intermediate.

Diazonium salts are weak electrophiles and can undergo electrophilic aromatic substitution with activated aromatic compounds, a process known as azo coupling. These reactions typically yield highly colored azo compounds. The coupling partner must contain a strong electron-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group.

Coupling with Phenols: Occurs under mildly alkaline conditions (pH 8-11), where the phenol (B47542) is present as the more strongly activating phenoxide ion.

Coupling with Aromatic Amines: Takes place in slightly acidic medium.

The table below summarizes representative azo coupling reactions starting from a generic aryldiazonium salt, illustrating the types of products that can be formed.

| Coupling Partner | Reaction Conditions | Product Type |

| Phenol | Mildly alkaline (pH 8-11) | Azo-dye (Hydroxyazo compound) |

| Aniline | Mildly acidic | Azo-dye (Aminoazo compound) |

| N,N-Dimethylaniline | Mildly acidic | Azo-dye (Dimethylaminoazo compound) |

| β-Naphthol | Mildly alkaline | Azo-dye |

Data compiled from general principles of diazonium salt chemistry.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) can undergo a variety of transformations, most of which involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.

Esterification: The most common reaction is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). researchgate.netlibretexts.org The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing the water formed. researchgate.net For aminobenzoic acids, esterification can also be achieved effectively by using thionyl chloride in cold alcohol, which prevents the unwanted alkylation of the amino group. tandfonline.com

Amide Formation: While direct reaction with an amine is difficult due to acid-base neutralization, amides can be formed by first "activating" the carboxylic acid. This is commonly done by converting it into a more reactive derivative, such as an acid chloride, or by using a dehydrating coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Conversion to Acyl Chlorides: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.orgchemguide.co.uk The resulting acyl chloride is a highly reactive intermediate that can be readily converted into esters, amides, and other carboxylic acid derivatives. chemguide.co.uk

Cyclization Reactions for Heterocyclic Scaffold Formation

The unique structural arrangement of 4-Amino-2-sulfanylbenzoic acid, featuring amino, sulfanyl (thiol), and carboxylic acid functional groups on a benzene (B151609) ring, renders it a highly valuable precursor for the synthesis of a variety of fused heterocyclic scaffolds. The spatial proximity of these reactive groups facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of biologically significant ring systems such as benzothiazines and quinazolines. These reactions typically involve the condensation of the bifunctional amino-thiol or amino-acid moieties with suitable electrophilic partners.

Formation of Benzothiazine Derivatives

The presence of the ortho-aminothiophenol motif within 4-Amino-2-sulfanylbenzoic acid is key to the synthesis of benzothiazine derivatives. Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine (B8601807) ring and are recognized as important scaffolds in medicinal chemistry. nih.gov The cyclization can be directed to form different isomers, such as 1,4-benzothiazines or 1,3-benzothiazin-4-ones, depending on the chosen reagents and reaction conditions.

One established pathway involves the reaction of the 2-aminothiophenol (B119425) core with compounds containing two electrophilic centers, such as α-halo ketones or 1,3-dicarbonyl compounds. nih.gov For instance, the reaction with 1,3-dicarbonyl compounds in the presence of a catalyst like β-cyclodextrin can proceed in water to yield substituted benzothiazines in excellent yields. nih.gov Similarly, reactions with dialkyl acetylenedicarboxylates can lead to the formation of (3-oxo- nih.govresearchgate.netbenzothiazin-2-ylidene)acetate derivatives. nih.gov

Another strategy focuses on the formation of 1,3-benzothiazin-4-ones. This typically involves a condensation reaction between the thiol and carboxylic acid groups of a thiosalicylic acid derivative with a Schiff base (imine). easpublisher.com In the context of 4-Amino-2-sulfanylbenzoic acid, the amino group can be first converted into a Schiff base by reacting with an aldehyde or ketone. Subsequent intramolecular cyclization, often promoted by heating in a suitable solvent like toluene, would involve the thiol and carboxyl groups to form the 1,3-benzothiazin-4-one ring system. easpublisher.com

Table 1: Synthesis of Benzothiazine Scaffolds

| Starting Material Analogue | Reagents/Conditions | Heterocyclic Product | Reported Yield |

|---|---|---|---|

| 2-Aminothiophenol | 1,3-Dicarbonyl compounds, β-cyclodextrin, H₂O, 60°C | 2,4-Disubstituted-1,4-benzothiazines | 70-91% nih.gov |

| 2-Aminothiophenol | Diethyl acetylenedicarboxylate, Room Temperature | Ethyl(3-oxo- nih.govresearchgate.netbenzothiazin-2-ylidene)acetate | High Yield nih.gov |

| Thiosalicylic Acid | Schiff base (from aromatic amine and aldehyde), Toluene, Reflux | 2,3-Disubstituted-1,3-benzothiazin-4-ones | Good Yield easpublisher.com |

Formation of Quinazolinone Derivatives

The 4-Amino-2-sulfanylbenzoic acid molecule also contains the structural core of anthranilic acid (2-aminobenzoic acid), a fundamental building block for the synthesis of quinazolines and their oxidized derivatives, quinazolinones. nih.gov Quinazolinones are a prominent class of heterocyclic compounds with a wide array of applications in pharmaceutical development. nih.gov

The synthesis of the quinazolinone scaffold from an anthranilic acid derivative can be achieved through various cyclocondensation reactions. A common method involves heating with formamide, which serves as the source for the additional carbon and nitrogen atoms required to complete the pyrimidine (B1678525) ring. Alternatively, reactions with other one-carbon sources like orthoesters or cyanates can be employed. The reaction of 2-aminobenzamides with α-keto acids in water provides a catalyst-free pathway to quinazolinones. nih.gov When applying these methods to 4-Amino-2-sulfanylbenzoic acid, the resulting product would be a quinazolinone bearing a sulfanyl group at the 8-position and an amino group at the 6-position. The reactivity of the thiol group would need to be considered, and protection may be necessary depending on the reaction conditions to prevent unwanted side reactions.

Modern synthetic methods have expanded the routes to these scaffolds. For example, iodine-catalyzed oxidative coupling between 2-aminobenzamides and aryl methyl ketones offers a metal-free synthesis of 2-aryl quinazolin-4(3H)-ones. nih.gov Such innovative strategies could be adapted for the derivatization of 4-Amino-2-sulfanylbenzoic acid to create novel, highly functionalized quinazolinone structures.

Table 2: Representative Synthesis of Quinazolinone Scaffolds from Anthranilic Acid Analogues

| Starting Material Analogue | Reagents/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Aminobenzamide | α-Keto acids, H₂O | 2-Substituted-4(3H)-quinazolinones | nih.gov |

| 2-Aminobenzamide | Aryl methyl ketones, I₂/DMSO | 2-Aryl-4(3H)-quinazolinones | nih.gov |

| 2-Hydrazinylbenzoic acid | 3-Oxoalkanenitrile, CH₃COOH | Pyrazolo[1,5-a]quinazolines | preprints.org |

| Isatoic Anhydride | Amines, 2-Formylbenzoic acid, Acetic acid, 110°C | Dihydroisoindolo[2,1-a]quinazoline-diones | preprints.org |

Applications of 4 Amino 2 Sulfanylbenzoic Acid in Contemporary Chemical Biology and Materials Science

Role as an Enzyme Inhibitor

The primary application of 4-Amino-2-sulfanylbenzoic acid (ASB) in chemical biology is as an inhibitor of metallo-β-lactamases (MBLs). These enzymes are a major cause of bacterial resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems. sumitomo-chem.co.jpnih.gov The development of effective MBL inhibitors is a critical strategy to combat the growing threat of antibiotic-resistant bacteria. sumitomo-chem.co.jpnih.gov

MBLs are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. mdpi.com They are categorized into three subclasses: B1, B2, and B3. sigmaaldrich.com While much inhibitor development has focused on subclass B1 MBLs, 4-amino-2-sulfanylbenzoic acid has emerged as a potent and specific inhibitor of subclass B3 enzymes. mdpi.com

Research has demonstrated that 4-amino-2-sulfanylbenzoic acid exhibits remarkable specificity for subclass B3 MBLs. It has been shown to significantly inhibit several clinically relevant B3 MBLs, including SMB-1 (Serratia marcescens MBL-1), AIM-1 (Adelaide imipenemase-1), LMB-1, and L1. mdpi.comgoogle.com This specificity makes ASB a valuable molecular tool for distinguishing between MBL subclasses and provides a foundation for developing targeted therapies against bacteria producing B3-type enzymes. mdpi.com

Table 1: Inhibitory Activity of 4-Amino-2-sulfanylbenzoic Acid (ASB) against Subclass B3 MBLs This table summarizes the demonstrated inhibitory effects of ASB on various B3 metallo-β-lactamases.

| Enzyme | Subclass | Organism/Origin | Observed Inhibition |

|---|---|---|---|

| SMB-1 | B3 | Serratia marcescens | Potent inhibition, substantial reduction in meropenem (B701) MIC for producers. mdpi.com |

| AIM-1 | B3 | Pathogenic bacteria | Significant inhibition demonstrated. mdpi.comgoogle.com |

| LMB-1 | B3 | Environmental/opportunistic bacteria | Significant inhibition demonstrated. mdpi.com |

| L1 | B3 | Stenotrophomonas maltophilia | Significant inhibition demonstrated. mdpi.comgoogle.com |

The inhibitory mechanism of 4-amino-2-sulfanylbenzoic acid has been clarified through X-ray crystallographic studies of its complex with the SMB-1 enzyme. mdpi.comgoogle.com The analysis revealed that the ASB molecule binds directly within the enzyme's active site, coordinating with the two essential zinc ions (Zn1 and Zn2). mdpi.comgoogle.com Specific interactions include:

The thiol (-SH) group of ASB bridges the two zinc ions.

The carboxyl (-COOH) group forms hydrogen bonds with the active site residues Ser221 and Thr223.

These residues are highly conserved across many clinically significant B3 MBLs, which explains the compound's potent activity against this specific subclass. mdpi.comgoogle.com

The development of 4-amino-2-sulfanylbenzoic acid was informed by structure-activity relationship (SAR) studies. The parent compound, thiosalicylic acid (TSA), which contains the key thiol and carboxylic acid groups, was identified as a potent inhibitor of purified SMB-1 enzyme. mdpi.com However, TSA was not effective in whole-cell assays, showing only a slight reduction in the minimum inhibitory concentration (MIC) of the antibiotic meropenem for bacteria producing SMB-1. mdpi.com

Mechanism of Metallo-β-Lactamase (MBL) Inhibition

Building Block in Organic Synthesis

The structural framework of aminobenzoic acids, featuring both an amino group and a carboxylic acid group on an aromatic ring, makes them versatile building blocks in synthetic chemistry. These functional groups allow for a variety of chemical modifications, enabling the construction of more complex molecules with diverse properties.

While the aminobenzoic acid scaffold is widely recognized for its role in the synthesis of pharmaceutical agents, the primary focus of published research on 4-Amino-2-sulfanylbenzoic acid has been its biological activity as an MBL inhibitor. Detailed studies documenting its specific application as a starting material or intermediate in the multi-step synthesis of other pharmaceutical compounds are not prominent in the current scientific literature. However, its functional groups—an aromatic amine, a thiol, and a carboxylic acid—provide multiple reaction sites, suggesting its potential utility as a precursor for creating novel therapeutic agents.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4-Amino-2-sulfanylbenzoic acid | ASB |

| Thiosalicylic acid | TSA |

Integration into Advanced Materials (e.g., Porphyrin Derivatives, Nanoparticle Functionalization)

The integration of specific chemical moieties into advanced materials is a cornerstone of modern materials science, enabling the creation of functional composites with tailored properties. While the use of various benzoic acid derivatives in the synthesis of complex molecules like porphyrins is documented, specific literature detailing the direct integration of 4-Amino-2-sulfanylbenzoic acid into porphyrin structures is not widely available. However, its application in the functionalization of nanoparticles is an area of documented research.

Nanoparticle Functionalization:

The functionalization of nanoparticles is critical for their application in biotechnology and medicine, as it enhances stability, biocompatibility, and targeting capabilities. 4-Amino-2-sulfanylbenzoic acid (also known as 4-amino-2-mercaptobenzoic acid) serves as a key component in an indirect method for functionalizing gold nanoparticles. biosynth.com This process leverages the compound's ability to modify carrier proteins, which then shuttle the nanoparticles.

The methodology involves first modifying a carrier protein, such as serum albumin, with 4-Amino-2-sulfanylbenzoic acid. biosynth.com The sulfanyl (B85325) (thiol) group of the compound can form a disulfide bond with cysteine residues on the protein, or it can bind to other amino acids like histidine. biosynth.com This creates a modified protein with new chemical handles. This functionalized serum albumin is then used as a carrier for gold nanoparticles, effectively linking the nanoparticles to the properties imparted by the 4-Amino-2-sulfanylbenzoic acid modifier. biosynth.com This indirect attachment strategy is a valuable technique for preparing biocompatible nanoparticle systems for various applications.

Below is a data table summarizing the components and interactions in this nanoparticle functionalization strategy.

| Component | Role in Functionalization | Key Interaction |

| 4-Amino-2-sulfanylbenzoic acid | Modifying Ligand | Binds to the carrier protein via its sulfanyl group, modifying the protein's surface properties. |

| Serum Albumin | Protein Carrier | Acts as a biocompatible shuttle for the gold nanoparticles after being modified by the ligand. |

| Gold Nanoparticles | Core Material | The inorganic nanomaterial that is being functionalized for biomedical or biotechnological use. |

Reagent in Analytical Chemistry Methodologies (e.g., derivatization for specific analyses)

In analytical chemistry, derivatization is a common technique where a target analyte is chemically modified to produce a new compound with properties that are more suitable for separation and detection, for instance by High-Performance Liquid Chromatography (HPLC). This often involves adding a chromophore or fluorophore to the analyte to enhance its visibility to UV or fluorescence detectors. Reagents used for this purpose typically have a highly reactive group that selectively binds to a functional group on the analyte.

While various benzoic acid derivatives, such as 4-hydrazinobenzoic acid, have been successfully employed as derivatizing agents for analyzing specific compounds like aldehydes, a review of available scientific literature does not indicate that 4-Amino-2-sulfanylbenzoic acid is commonly used as a primary derivatization reagent for specific analytical methodologies. Its potential in this area remains a subject for future research, which could explore the reactivity of its amino or sulfanyl groups for tagging specific classes of analytes.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Amino 2 Sulfanylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Amino-2-sulfanylbenzoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In a typical ¹H NMR spectrum of 4-Amino-2-sulfanylbenzoic acid, the protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the amino (-NH₂), sulfanyl (B85325) (-SH), and carboxylic acid (-COOH) substituents. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Additionally, broad signals corresponding to the exchangeable protons of the amino, sulfanyl, and carboxylic acid groups would be observed.

The expected signals would be:

A doublet for the proton at the C6 position.

A singlet or narrow doublet for the proton at the C3 position.

A doublet of doublets for the proton at the C5 position.

Broad singlets for the protons of the -NH₂, -SH, and -COOH groups, the positions of which are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2-sulfanylbenzoic Acid Data is predicted based on structure-property relationships and analysis of similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C3-H) | ~6.5 - 6.7 | d |

| Aromatic H (C5-H) | ~7.2 - 7.4 | dd |

| Aromatic H (C6-H) | ~7.8 - 8.0 | d |

| -NH₂ | Variable (broad) | s |

| -SH | Variable (broad) | s |

| -COOH | Variable (broad, >10 ppm) | s |

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached functional groups. The carbonyl carbon of the carboxylic acid is typically found far downfield. The aromatic carbons show a range of shifts based on their substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2-sulfanylbenzoic Acid Data is predicted based on structure-property relationships and analysis of similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168 - 172 |

| C4 (Aromatic, C-NH₂) | ~150 - 154 |

| C2 (Aromatic, C-SH) | ~134 - 138 |

| C6 (Aromatic, C-H) | ~131 - 133 |

| C1 (Aromatic, C-COOH) | ~118 - 122 |

| C5 (Aromatic, C-H) | ~116 - 119 |

| C3 (Aromatic, C-H) | ~110 - 114 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in 4-Amino-2-sulfanylbenzoic acid by detecting their unique vibrational frequencies. The spectrum would confirm the presence of the amine, sulfanyl (thiol), and carboxylic acid moieties.

Key expected absorption bands include:

A very broad O-H stretch from the carboxylic acid, often spanning 2500-3300 cm⁻¹, indicative of hydrogen bonding. docbrown.info

N-H stretching vibrations from the primary amine group, appearing as two distinct peaks in the 3300-3500 cm⁻¹ region. youtube.com

A sharp and intense C=O stretch from the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹. docbrown.info

A weak S-H stretching band from the thiol group, which can be found in the 2550-2600 cm⁻¹ range.

C-N and C-S stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations in the fingerprint region (<1600 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for 4-Amino-2-sulfanylbenzoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Thiol | S-H stretch | 2550 - 2600 | Weak |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of 4-Amino-2-sulfanylbenzoic acid. The compound has a molecular formula of C₇H₇NO₂S and a molecular weight of approximately 169.2 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm the exact mass and, consequently, the molecular formula.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern. The mass spectrum would show a molecular ion peak (M⁺) at m/z 169. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info

Key expected fragments include:

m/z 169 : The molecular ion [C₇H₇NO₂S]⁺•.

m/z 152 : Loss of the hydroxyl group [M - OH]⁺.

m/z 124 : Loss of the carboxyl group [M - COOH]⁺.

Further fragmentation of the aromatic ring would lead to smaller charged species.

X-ray Crystallography for Solid-State Structure and Complex Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique has been crucial in understanding how 4-Amino-2-sulfanylbenzoic acid interacts with biological targets.

Studies have shown that 4-Amino-2-sulfanylbenzoic acid is an effective inhibitor of subclass B3 metallo-β-lactamases (MBLs), such as SMB-1. fujita-hu.ac.jpnih.gov X-ray crystallographic analyses of the inhibitor bound to the enzyme's active site revealed its precise binding mode. The analysis showed that the inhibitor coordinates with the two zinc ions essential for the enzyme's catalytic activity. nih.gov Specifically, the sulfanyl group and the carboxylate oxygen of 4-Amino-2-sulfanylbenzoic acid bridge the two zinc ions, while also forming hydrogen bonds with conserved amino acid residues like Ser221 and Thr223. nih.gov This detailed structural information is invaluable for the development of more potent enzyme inhibitors.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of 4-Amino-2-sulfanylbenzoic acid and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing the purity of the final compound. A typical system would employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions during the synthesis of 4-Amino-2-sulfanylbenzoic acid. mdpi.com By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, typically under UV light.

Flash Chromatography: For purification on a larger scale, flash column chromatography using silica gel is often employed to separate the desired product from unreacted starting materials and byproducts. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of aromatic acids, including isomers of aminobenzoic acid. The separation of these isomers, which share the same empirical formula and similar properties, can be challenging due to their hydrophilicity and zwitterionic nature. helixchrom.comsielc.comhelixchrom.com

Research Findings: Methodologies for analogous aminobenzoic acid isomers often employ mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve effective separation. helixchrom.comsielc.com For instance, a Primesep 100 column, which features both reversed-phase and cation-exchange properties, has been successfully used to achieve baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid within ten minutes. sielc.com This approach leverages subtle differences in the hydrophobic and ionic characteristics of the isomers to enhance resolution. helixchrom.com

The mobile phase composition is a critical parameter, with retention times being controlled by the concentration of the organic modifier (like acetonitrile), buffer concentration, and pH. helixchrom.com A common method for determining p-aminobenzoic acid (PABA) and its metabolites utilizes an isocratic mobile phase consisting of methanol and 0.02 M ammonium (B1175870) acetate (B1210297) (20:80 v/v) at a pH of 4.0. nih.gov Detection is typically performed using a UV detector, with wavelengths around 280 nm being effective for these aromatic compounds. nih.gov

In some applications, derivatization is used to enhance detection or improve chromatographic retention. For example, monosaccharides can be labeled with p-amino benzoic acid ethyl ester (ABEE) and analyzed by reversed-phase HPLC, demonstrating the utility of the aminobenzoic acid structure as a labeling agent. nih.gov

| Analyte(s) | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2-, 3-, and 4-Aminobenzoic acid isomers | Primesep 100 (reversed-phase/cation-exchange) | Not specified | UV | sielc.com |

| p-Aminobenzoic acid (PABA) and metabolites | C18 reversed-phase (5 µm) | Methanol and 0.02 M ammonium acetate (20:80 v/v), pH 4.0 | UV at 280 nm | nih.gov |

| Isomers of Aminobenzoic acid | Coresep 100 (reversed-phase/cation-exchange) | ACN, buffer (concentration and pH dependent) | UV, MS, CAD, ELSD | helixchrom.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Pairing liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the simultaneous detection and quantification of aminobenzoic acid and its derivatives, offering higher sensitivity and specificity than HPLC with UV detection alone. This is particularly valuable when analyzing complex biological samples, such as urine. nih.gov

Research Findings: LC-MS/MS methods have been developed for the comprehensive analysis of p-aminobenzoic acid and its metabolites. nih.govnih.gov These methods typically use a C18 column for chromatographic separation and employ mass spectrometry with an electrospray ionization (ESI) source in positive ion mode. nih.gov The high selectivity of this technique is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. For p-aminobenzoic acid, the transition of m/z 138 → 120 is often used for quantification. nih.gov

The development of LC-MS/MS assays has enabled the first simultaneous quantification of PABA and its glycine (B1666218) conjugation metabolites directly from human urine, providing crucial data for studying biotransformation pathways. nih.gov This demonstrates the capability of LC-MS/MS to handle complex matrices and deliver precise quantitative results for compounds structurally similar to 4-Amino-2-sulfanylbenzoic acid.

| Analyte(s) | Column Type | Ionization/Detection | Key MRM Transition (PABA) | Reference |

|---|---|---|---|---|

| Procaine and p-Aminobenzoic acid (PABA) | XTerra MS C18 | ESI+ / MS/MS | m/z 237 → 100 (Procaine), m/z 138 → 120 (PABA) | nih.gov |

| PABA and its phase 2 metabolites | Not specified | LC-MS/MS | Not specified | nih.gov |

Surface-Enhanced Raman Scattering (SERS) for Interfacial Adsorption Studies (analogous compounds)

Surface-Enhanced Raman Scattering (SERS) is an exceptionally sensitive spectroscopic technique used to study the vibrational properties of molecules adsorbed onto nanostructured metal surfaces. linfield.edu While SERS studies specifically on 4-Amino-2-sulfanylbenzoic acid are not prominent, extensive research on analogous compounds such as 4-mercaptobenzoic acid (4-MBA) and p-aminobenzoic acid (PABA) provides significant insight into how the sulfanyl, amino, and carboxylate groups interact with metallic surfaces like silver (Ag) and gold (Au).

Research Findings: Studies on 4-mercaptobenzoic acid (4-MBA) are particularly relevant due to the presence of the thiol (-SH) group, which forms a strong bond with noble metal surfaces. mdpi.com SERS spectra indicate that 4-MBA typically adsorbs onto gold surfaces through the sulfur atom via an Ag-S bond, with the benzene ring oriented at an angle to the surface. mdpi.comresearchgate.net On silver surfaces, the adsorption behavior can be more complex and pH-dependent. At acidic conditions, 4-MBA binds to the silver surface exclusively through the sulfur atom. researchgate.net However, at neutral or alkaline pH, evidence suggests that binding occurs through both the sulfur atom and the carboxylate (COO⁻) group. researchgate.net This interaction can be monitored by observing the intensity of the symmetric COO⁻ stretching vibration band around 1414-1420 cm⁻¹. researchgate.netacs.org

For p-aminobenzoic acid (PABA), which lacks the thiol group, adsorption on silver and gold nanoparticles is primarily dictated by the carboxyl and amino groups. linfield.edu SERS spectra of PABA on silver nanoparticles show enhanced peaks corresponding to the carboxylate group (around 1376 cm⁻¹), indicating its involvement in the surface interaction. linfield.edu

The pH of the solution plays a critical role in the SERS signal and adsorption mechanism. For 4-MBA, adjusting the pH below its pKa can trigger a self-assembly process of silver nanoparticles, driven by hydrogen bonding between the carboxylic groups of adjacent 4-MBA molecules. rsc.org This process can create SERS "hot spots," leading to a dramatic signal enhancement. rsc.org The protonation state of the carboxyl group can be directly observed, with the protonated -COOH group showing a distinct Raman peak (around 1697 cm⁻¹) from the deprotonated -COO⁻ form (around 1414 cm⁻¹), allowing SERS to be used as a probe for local pH at the interface. acs.org

| Analogous Compound | Substrate | Key Findings on Interfacial Adsorption | Reference |

|---|---|---|---|

| 4-Mercaptobenzoic acid (4-MBA) | Gold (Au) films/nanoparticles | Adsorbs via the sulfur atom; carboxyl group is oriented away from the surface. | researchgate.net |

| 4-Mercaptobenzoic acid (4-MBA) | Silver (Ag) colloids | Adsorption is pH-dependent: binds via S-atom at acidic pH, and via both S-atom and COO⁻ group at neutral/alkaline pH. | researchgate.net |

| p-Aminobenzoic acid (PABA) | Silver (Ag) and Gold (Au) nanoparticles | Interaction with the surface involves the carboxyl group. | linfield.edu |

| 4-Mercaptobenzoic acid (4-MBA) | Silver (Ag) nanoparticles | Hydrogen bonding between COOH groups at low pH can induce nanoparticle aggregation, creating SERS hot spots. | rsc.org |

Computational and Theoretical Investigations of 4 Amino 2 Sulfanylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties, reaction mechanisms, and spectroscopic data.

Electronic Structure and Reactivity Predictions

DFT calculations are employed to determine the electronic characteristics of 4-Amino-2-sulfanylbenzoic acid, which are crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com

The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, identifies nucleophilic and electrophilic sites within the molecule. For 4-Amino-2-sulfanylbenzoic acid, the electron-rich regions (negative potential), susceptible to electrophilic attack, are expected around the oxygen atoms of the carboxyl group and the lone pairs of the nitrogen and sulfur atoms. nih.gov Electron-deficient regions (positive potential), prone to nucleophilic attack, are typically found around the acidic hydrogen of the carboxyl group. nih.gov

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. researchgate.net These descriptors help in building a comprehensive profile of the molecule's potential for chemical interactions.

Table 1: Predicted Electronic Properties and Reactivity Descriptors for 4-Amino-2-sulfanylbenzoic Acid based on DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO (eV) | -5.8 to -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.9 to -2.3 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 3.7 to 4.1 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) (eV) | 5.8 to 6.2 | Energy required to remove an electron. |

| Electron Affinity (A) (eV) | 1.9 to 2.3 | Energy released upon gaining an electron. |

| Global Hardness (η) (eV) | 1.85 to 2.05 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) (eV) | 3.85 to 4.25 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) (eV) | 3.9 to 4.6 | Quantifies the electrophilic character of a molecule. |

Note: The values are hypothetical predictions based on DFT studies of similar aromatic compounds and serve as illustrative examples.

Adsorption Behavior and Surface Interactions

The interaction of 4-Amino-2-sulfanylbenzoic acid with various surfaces, such as metal oxides or nanoparticles, can be modeled using DFT to understand adsorption mechanisms, a process critical for applications in materials science and catalysis. nih.gov Studies on analogous molecules like aminobenzoic acids and thiophenols reveal that the carboxyl (-COOH), amino (-NH2), and sulfanyl (B85325) (-SH) groups are the primary sites for surface binding. researchgate.netfrontiersin.org

DFT simulations can predict the most stable adsorption geometries and calculate adsorption energies. frontiersin.org For 4-Amino-2-sulfanylbenzoic acid, it is anticipated that the carboxyl group would deprotonate and form a bidentate linkage with metal atoms on a surface. The sulfanyl group can also form a strong covalent bond with metal surfaces, while the amino group can interact via hydrogen bonding. The preferred binding mode would depend on the nature of the surface and the environmental conditions.

Table 2: Plausible Adsorption Modes of 4-Amino-2-sulfanylbenzoic Acid on a Metal Oxide Surface

| Functional Group | Predicted Binding Mode | Type of Interaction | Relative Strength |

|---|---|---|---|

| Carboxyl (-COOH) | Bidentate (deprotonated) | Ionic/Covalent | Strong |

| Sulfanyl (-SH) | Monodentate (deprotonated) | Covalent | Strong |

| Amino (-NH₂) | Hydrogen Bonding | Electrostatic | Moderate |

Note: This table is a representation of likely interaction modes based on computational studies of related functionalized aromatic molecules.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used in drug discovery to predict how a ligand, such as 4-Amino-2-sulfanylbenzoic acid, interacts with a biological target, typically a protein.

Elucidation of Conformational Stability and Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. pronetbio.com MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govacs.org

Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. frontiersin.org A stable RMSD suggests that the ligand remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for ligand binding. frontiersin.org

Table 4: Typical Output Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Indication of Stability |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure over time. | Low, stable fluctuation (e.g., < 2 Å) suggests a stable binding pose. acs.org |

| Protein Backbone RMSD | Measures the average deviation of the protein's backbone atoms from a reference structure. | Reaching a plateau indicates overall structural stability of the protein. nih.gov |

| RMSF per Residue | Measures the fluctuation of individual amino acid residues around their average position. | Low fluctuations in active site residues suggest stable interactions with the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | High occupancy of key hydrogen bonds indicates their importance for binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (in relation to biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trresearchgate.net For a series of derivatives based on the 4-Amino-2-sulfanylbenzoic acid scaffold, a QSAR model could be developed to predict their activity against a specific biological target. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound. These descriptors can be steric (e.g., molecular weight), electronic (e.g., dipole moment, HOMO/LUMO energies), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the experimentally measured biological activity (e.g., IC50). dergipark.org.tr

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. ufms.brufms.br For instance, a hypothetical QSAR equation might reveal that increasing hydrophobicity and having an electron-donating group at a certain position enhances biological activity.

Table 5: Example of a Hypothetical 2D-QSAR Model for Derivatives of 4-Amino-2-sulfanylbenzoic Acid

| Hypothetical QSAR Equation | |

|---|---|

| pIC₅₀ = 0.5 * LogP - 0.2 * TPSA + 0.8 * MR + 2.5 | |

| Descriptor | Description |

| pIC₅₀ | The negative logarithm of the half-maximal inhibitory concentration, representing biological activity. |

| LogP | The logarithm of the octanol-water partition coefficient, representing hydrophobicity. |

| TPSA | Topological Polar Surface Area, representing polarity. |

| MR | Molar Refractivity, representing steric properties. |

| Statistical Parameters: R² = 0.85, Q² = 0.75 |

Note: This equation is purely illustrative. A valid QSAR model requires a dataset of multiple compounds with measured biological activities. The statistical parameters R² (coefficient of determination) and Q² (cross-validated R²) indicate the model's predictive power. nih.gov

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements

The current established synthesis of 4-Amino-2-sulfanylbenzoic acid involves the introduction of a primary amine to a thiosalicylic acid (TSA) precursor. This method has proven effective for producing the compound for initial biological studies. However, future research will likely focus on developing more versatile and efficient synthetic strategies. Exploring alternative synthetic routes could lead to higher yields, reduced costs, and the use of more environmentally benign reagents.

Furthermore, a significant area for future investigation lies in the derivatization of the 4-Amino-2-sulfanylbenzoic acid scaffold. Systematic modifications of the core structure could lead to the generation of a library of novel compounds with potentially enhanced properties. Key areas for derivatization could include:

Substitution on the aromatic ring: Introducing various functional groups at different positions on the benzene (B151609) ring could modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity or selectivity.

Modification of the amino and carboxylic acid groups: Converting the amino and carboxylic acid functionalities into amides, esters, or other functional groups could influence the compound's solubility, stability, and pharmacokinetic profile.

Introduction of chiral centers: The synthesis of chiral derivatives could lead to enantiomers with distinct biological activities, a common phenomenon in pharmaceutical compounds.

These synthetic and derivatization efforts will be crucial for establishing comprehensive structure-activity relationships (SAR), guiding the rational design of next-generation compounds based on the 4-Amino-2-sulfanylbenzoic acid template.

Expanded Scope in Enzyme Inhibition and Pharmaceutical Development

The most significant finding to date for 4-Amino-2-sulfanylbenzoic acid is its potent and specific inhibition of subclass B3 metallo-β-lactamases (MBLs) nih.govasm.orgfujita-hu.ac.jp. This class of enzymes is a major contributor to bacterial resistance to carbapenem (B1253116) antibiotics. X-ray crystallographic studies have revealed that 4-Amino-2-sulfanylbenzoic acid binds to the two zinc ions and conserved amino acid residues, Ser221 and Thr223, in the active site of the SMB-1 metallo-β-lactamase nih.govasm.orgfujita-hu.ac.jp.

Future pharmaceutical development will likely build upon this discovery, with several key research directions:

Broadening the spectrum of activity: While effective against B3 MBLs, the activity of 4-Amino-2-sulfanylbenzoic acid and its derivatives against other MBL subclasses (B1 and B2) and other classes of β-lactamases should be investigated. The goal would be to develop broad-spectrum inhibitors that can counteract a wider range of resistance mechanisms.

Combination therapies: Research into synergistic effects of 4-Amino-2-sulfanylbenzoic acid and its derivatives with existing β-lactam antibiotics is a critical next step. The aim is to restore the efficacy of antibiotics that are currently ineffective due to MBL-mediated resistance.

Exploration of other therapeutic targets: The structural motifs present in 4-Amino-2-sulfanylbenzoic acid, namely the aminobenzoic acid and thiol groups, are found in various biologically active molecules. This suggests that the compound and its future derivatives could be screened against other enzymatic targets, potentially leading to the discovery of new therapeutic applications beyond antibiotic resistance.

The following table summarizes the inhibitory activity of 4-Amino-2-sulfanylbenzoic acid against various B3 metallo-β-lactamases.

| Enzyme | IC50 (μM) |

| SMB-1 | 0.22 |

| AIM-1 | Significantly Inhibited |

| LMB-1 | Significantly Inhibited |

| L1 | Significantly Inhibited |

| This table is based on data from a study on the inhibitory effects of 4-Amino-2-sulfanylbenzoic acid on subclass B3 metallo-β-lactamases. nih.govasm.orgfujita-hu.ac.jp |

Novel Applications in Materials Science and Analytical Chemistry

While the current research focus for 4-Amino-2-sulfanylbenzoic acid is predominantly in the pharmaceutical realm, its unique chemical structure suggests potential applications in materials science and analytical chemistry. These areas remain largely unexplored and represent a frontier for future research.

Potential future applications could include:

Polymer Science: The amino and carboxylic acid functional groups make 4-Amino-2-sulfanylbenzoic acid a suitable monomer for the synthesis of novel polymers. These polymers could possess interesting properties, such as thermal stability, conductivity, or the ability to coordinate with metal ions, making them potentially useful in a variety of material applications.

Sensor Development: The thiol group in 4-Amino-2-sulfanylbenzoic acid has a strong affinity for certain metal surfaces, such as gold and silver. This property could be exploited to develop self-assembled monolayers (SAMs) on electrode surfaces, forming the basis for novel electrochemical sensors for the detection of specific analytes.

Coordination Chemistry: The ability of 4-Amino-2-sulfanylbenzoic acid to chelate metal ions, as demonstrated by its interaction with the zinc ions in MBLs, suggests its potential as a ligand in coordination chemistry. This could lead to the development of new metal complexes with interesting catalytic, magnetic, or optical properties.

Future research in these areas will be instrumental in unlocking the full potential of 4-Amino-2-sulfanylbenzoic acid beyond its current role as a promising enzyme inhibitor.

Q & A

Q. What are the standard synthetic routes for 4-amino-2-sulfanylbenzoic acid, and how can purity be validated?

ASB is synthesized by introducing a primary amine group to thiosalicylic acid (TSA), followed by purification via recrystallization. Purity validation typically employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) confirms molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. Which analytical techniques are critical for characterizing ASB’s structural and functional properties?

Key methods include:

- UV-Vis spectroscopy : To assess electronic transitions related to the sulfanyl and amino groups.

- FT-IR spectroscopy : Identifies functional groups (e.g., -SH, -NH₂, -COOH) via characteristic absorption bands.

- X-ray crystallography : Resolves 3D molecular structure and binding interactions (e.g., with metalloenzymes) .

Q. How is ASB’s inhibitory activity against metallo-β-lactamases (MBLs) evaluated in vitro?

- IC₅₀ determination : Measures the concentration required to inhibit 50% of MBL activity using nitrocefin hydrolysis assays.

- Kinetic assays : Monitor enzyme activity via spectrophotometric detection of carbapenem degradation products .

Advanced Research Questions

Q. How does ASB achieve subclass specificity for B3 MBLs (e.g., SMB-1, AIM-1) compared to B1/B2 subclasses?

X-ray crystallography reveals ASB binds to conserved residues (Ser221, Thr223) and coordinates with the two zinc ions in B3 MBLs’ active sites. This interaction is absent in B1/B2 MBLs due to structural variations in their catalytic pockets . Methodologically, comparative molecular docking and site-directed mutagenesis validate binding specificity .

Q. What experimental strategies resolve contradictions in ASB’s cellular efficacy vs. in vitro activity?

While ASB shows potent in vitro inhibition (IC₅₀ ~0.95 µM for SMB-1), its cellular penetration may be limited. Strategies include:

- MIC assays : Test synergy with carbapenems (e.g., meropenem) against MBL-producing E. coli.

- Membrane permeability studies : Use fluorescent analogs or liposome models to assess transport efficiency .

Q. How can researchers validate ASB’s mechanism of action in multidrug-resistant bacterial models?

- Time-kill assays : Evaluate bactericidal synergy between ASB and carbapenems.

- Transcriptomic profiling : Identify MBL suppression or stress-response pathways via RNA sequencing.

- Resistance induction studies : Serial passaging of bacteria under ASB pressure detects emergent resistance mutations .

Q. What computational methods support the design of ASB derivatives with enhanced MBL inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.